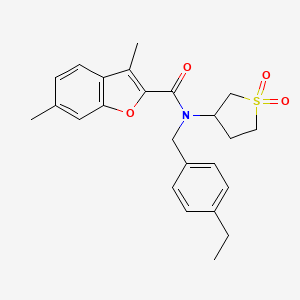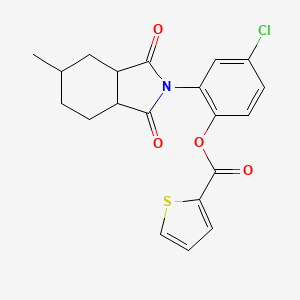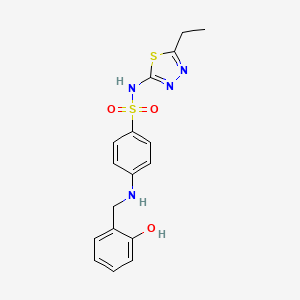![molecular formula C16H13NO5S2 B11601695 (3E)-6-(ethylsulfonyl)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601695.png)
(3E)-6-(ethylsulfonyl)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-6-(etilsulfonil)-3-[2-oxo-2-(tiofen-2-il)etilidén]-3,4-dihidro-2H-1,4-benzoxazin-2-ona es un complejo compuesto orgánico con una estructura única que incluye un grupo etilsulfonil, un anillo de tiofeno y un núcleo de benzoxazinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3E)-6-(etilsulfonil)-3-[2-oxo-2-(tiofen-2-il)etilidén]-3,4-dihidro-2H-1,4-benzoxazin-2-ona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Un enfoque común es utilizar una reacción de condensación entre un derivado de benzoxazinona y un aldehído de tiofeno sustituido con etilsulfonil. Las condiciones de reacción a menudo incluyen el uso de una base como hidruro de sodio o carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO). La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) o la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(3E)-6-(etilsulfonil)-3-[2-oxo-2-(tiofen-2-il)etilidén]-3,4-dihidro-2H-1,4-benzoxazin-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfonil puede oxidarse para formar derivados de sulfona.
Reducción: El grupo carbonilo en el núcleo de benzoxazinona puede reducirse para formar derivados de alcohol.
Sustitución: El anillo de tiofeno puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden implicar reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo etilsulfonil puede producir derivados de sulfona, mientras que la reducción del grupo carbonilo puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
(3E)-6-(etilsulfonil)-3-[2-oxo-2-(tiofen-2-il)etilidén]-3,4-dihidro-2H-1,4-benzoxazin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y la unión de proteínas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (3E)-6-(etilsulfonil)-3-[2-oxo-2-(tiofen-2-il)etilidén]-3,4-dihidro-2H-1,4-benzoxazin-2-ona involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, potencialmente inhibiendo su actividad. Esta unión puede interrumpir los procesos celulares normales, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional éster similar.
Acetilacetona: Otro compuesto con una estructura de dicetona que puede sufrir reacciones similares.
Diceteno: Un intermedio reactivo utilizado en la síntesis de varios compuestos orgánicos.
Unicidad
(3E)-6-(etilsulfonil)-3-[2-oxo-2-(tiofen-2-il)etilidén]-3,4-dihidro-2H-1,4-benzoxazin-2-ona es única debido a su combinación de grupos funcionales y su potencial para diversas aplicaciones en múltiples campos. Su estructura permite interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C16H13NO5S2 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C16H13NO5S2/c1-2-24(20,21)10-5-6-14-11(8-10)17-12(16(19)22-14)9-13(18)15-4-3-7-23-15/h3-9,18H,2H2,1H3/b13-9- |
Clave InChI |
OWHCAACZPOIPSV-LCYFTJDESA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CS3)\O |
SMILES canónico |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601614.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)

![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)
![3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11601640.png)
![(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11601646.png)
![7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11601652.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601655.png)
![7-(2-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11601666.png)

![(7Z)-3-(3,5-dimethylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601679.png)
![3,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11601683.png)
